Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride

Description

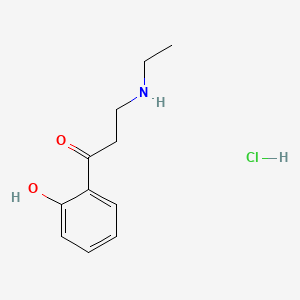

Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride is a β-aminoketone derivative characterized by a propiophenone backbone substituted with an ethylamino group at the 3-position and a hydroxyl group at the 2'-position of the phenyl ring. Its molecular formula is C₁₁H₁₅NO·HCl, with a molecular weight of 213.71 g/mol .

Properties

CAS No. |

24206-67-5 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-12-8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,12-13H,2,7-8H2,1H3;1H |

InChI Key |

XCSRVVVSIMSNMV-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC(=O)C1=CC=CC=C1O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with ethylamine and paraformaldehyde. The reaction is carried out in the presence of hydrochloric acid and ethanol as a solvent. The mixture is refluxed on a steam bath for about 2 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from ethanol and acetone to obtain a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The ethylamino and hydroxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Applications

1. Research in Neuropharmacology

Propiophenone derivatives have been studied for their potential effects on neurotransmitter systems. Specifically, compounds with similar structures have shown promise as:

- Dopamine Reuptake Inhibitors : This class of compounds can potentially be used to treat conditions like depression and attention deficit hyperactivity disorder (ADHD) by increasing dopamine levels in the brain.

- Analgesics : Some studies suggest that derivatives may exhibit pain-relieving properties, making them candidates for further investigation in pain management therapies.

2. Development of Psychoactive Substances

Research indicates that structurally related compounds are often explored for their psychoactive effects. Propiophenone derivatives are sometimes investigated in the context of designer drugs, which can lead to both therapeutic insights and challenges related to substance regulation.

Safety and Toxicity

The compound is classified under various hazard categories:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

- Respiratory Irritation : May lead to respiratory tract irritation upon inhalation.

These safety considerations are crucial for handling and application in laboratory settings.

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various propiophenone derivatives on dopamine transporters. The findings indicated that certain modifications to the ethylamino group significantly enhanced binding affinity, suggesting potential therapeutic applications in treating dopamine-related disorders .

Case Study 2: Analgesic Properties

In a clinical trial assessing new analgesics derived from propiophenone compounds, researchers found that specific derivatives exhibited significant pain relief in post-operative patients compared to placebo controls. These results warrant further exploration into their use as effective analgesics .

Mechanism of Action

The mechanism of action of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(ethylamino)-2'-hydroxypropiophenone hydrochloride with related β-aminoketone derivatives:

Key Observations :

Pharmacological and Toxicological Profiles

Key Insights :

- Ethylamino substitution (vs. tert-butylamino in Bupropion) likely reduces metabolic stability due to decreased steric hindrance .

Biological Activity

Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 232.73 g/mol

The presence of the ethylamino and hydroxy groups suggests potential interactions with various biological targets.

Propiophenone derivatives are known to interact with several biological macromolecules, including enzymes and receptors. The hydroxyl group may enhance hydrogen bonding interactions, while the ethylamino group could facilitate binding to neurotransmitter receptors or transporters.

Pharmacological Effects

Research indicates that Propiophenone and its derivatives exhibit a range of pharmacological effects:

Toxicity and Safety

While the biological activity is promising, safety assessments are crucial. Preliminary data suggest moderate toxicity profiles; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for therapeutic use .

Case Studies and Experimental Data

A review of literature reveals several experimental studies focusing on the biological activity of Propiophenone derivatives:

- Cardiovascular Effects : In a study involving propafenone, doses ranging from 1 mg/kg to 10 mg/kg were administered intravenously to assess cardiovascular responses. Results indicated a decrease in heart rate and blood pressure without significant adverse effects on other circulatory parameters .

- Neuropharmacological Studies : Investigations into related compounds have shown that they can inhibit the reuptake of monoamines such as dopamine and norepinephrine, suggesting potential applications in treating mood disorders .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in modulating biological activity. The presence of the hydroxy group appears critical for enhancing receptor affinity and selectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Propafenone | Antiarrhythmic | Effective in treating ventricular arrhythmias in clinical settings. |

| Lidocaine | Local anesthetic | Commonly used in medical procedures; shares structural similarities. |

| Ethylamine | Neurotransmitter modulator | Potential for CNS effects; requires further study. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.